molecular formula C11H15NO2 B8305663 3-(3-Furyl)quinuclidin-3-ol

3-(3-Furyl)quinuclidin-3-ol

Cat. No. B8305663
M. Wt: 193.24 g/mol
InChI Key: UQJWNKBCCOMUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05541194

Procedure details

A stirred solution of 3-bromofuran (5.0 g of technical grade, 0.034 mole) in dry ether (130 ml) at -60° C. under nitrogen was treated with 1.6M n-butyllithium in hexane (18.7 ml, 0.030 mole) and then stirred for 5 minutes. A solution of 1-azabicyclo[2.2.2]octan-3-one (3.37 g, 0.027 mole) in dry ether (10 ml) was added and the resulting mixture stirred for 40 minutes at -60° C., then allowed to warm to room temperature. The mixture was treated with potassium carbonate solution (100 ml) and extracted with ethyl acetate (2×100 ml). The combined extracts were dried (Na2SO4) and concentrated in vacuo to leave a yellow oil, which was chromatographed on basic alumina eluting with ethyl acetate. The pale yellow oil obtained crystallised on standing. This material was recrystallised from acetone to give the title compound (D20) as a white solid (1.40 g, 21%) m.p. 130°-133° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
21%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][O:4][CH:3]=1.C([Li])CCC.CCCCCC.[N:18]12[CH2:25][CH2:24][CH:21]([CH2:22][CH2:23]1)[C:20](=[O:26])[CH2:19]2.C(=O)([O-])[O-].[K+].[K+]>CCOCC>[O:4]1[CH:5]=[CH:6][C:2]([C:20]2([OH:26])[CH:21]3[CH2:24][CH2:25][N:18]([CH2:23][CH2:22]3)[CH2:19]2)=[CH:3]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=COC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
18.7 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
130 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
3.37 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 40 minutes at -60° C.
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on basic alumina eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The pale yellow oil obtained
CUSTOM
Type
CUSTOM
Details
crystallised
CUSTOM
Type
CUSTOM
Details
This material was recrystallised from acetone

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1C=C(C=C1)C1(CN2CCC1CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.